molecular formula C16H12Cl2N4O3S2 B3437742 4-{[(3,4-dichlorophenyl)carbamoyl]amino}-N-(1,3-thiazol-2-yl)benzenesulfonamide

4-{[(3,4-dichlorophenyl)carbamoyl]amino}-N-(1,3-thiazol-2-yl)benzenesulfonamide

Cat. No.: B3437742
M. Wt: 443.3 g/mol
InChI Key: NZCQERKYAHIUJW-UHFFFAOYSA-N
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Description

4-{[(3,4-dichlorophenyl)carbamoyl]amino}-N-(1,3-thiazol-2-yl)benzenesulfonamide is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group, a thiazole ring, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(3,4-dichlorophenyl)carbamoyl]amino}-N-(1,3-thiazol-2-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3,4-dichloroaniline with thiazole-2-carboxylic acid to form an amide bond. This intermediate is then reacted with benzenesulfonyl chloride under basic conditions to yield the final product. The reaction conditions often require the use of solvents such as toluene or dichloromethane and catalysts like triethylamine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-{[(3,4-dichlorophenyl)carbamoyl]amino}-N-(1,3-thiazol-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl group or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-{[(3,4-dichlorophenyl)carbamoyl]amino}-N-(1,3-thiazol-2-yl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[(3,4-dichlorophenyl)carbamoyl]amino}-N-(1,3-thiazol-2-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, including anti-inflammatory, anti-cancer, or antimicrobial activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(3,4-dichlorophenyl)carbamoyl]amino}-N-(1,3-thiazol-2-yl)benzenesulfonamide is unique due to its combination of a dichlorophenyl group, a thiazole ring, and a benzenesulfonamide moiety. This unique structure imparts specific chemical and biological properties that make it valuable in various research applications.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N4O3S2/c17-13-6-3-11(9-14(13)18)21-15(23)20-10-1-4-12(5-2-10)27(24,25)22-16-19-7-8-26-16/h1-9H,(H,19,22)(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZCQERKYAHIUJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-{[(3,4-dichlorophenyl)carbamoyl]amino}-N-(1,3-thiazol-2-yl)benzenesulfonamide
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4-{[(3,4-dichlorophenyl)carbamoyl]amino}-N-(1,3-thiazol-2-yl)benzenesulfonamide
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4-{[(3,4-dichlorophenyl)carbamoyl]amino}-N-(1,3-thiazol-2-yl)benzenesulfonamide
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4-{[(3,4-dichlorophenyl)carbamoyl]amino}-N-(1,3-thiazol-2-yl)benzenesulfonamide
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4-{[(3,4-dichlorophenyl)carbamoyl]amino}-N-(1,3-thiazol-2-yl)benzenesulfonamide
Reactant of Route 6
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4-{[(3,4-dichlorophenyl)carbamoyl]amino}-N-(1,3-thiazol-2-yl)benzenesulfonamide

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